molecular formula C17H19N3O7 B12899896 diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate CAS No. 40498-21-3

diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate

Cat. No.: B12899896
CAS No.: 40498-21-3
M. Wt: 377.3 g/mol
InChI Key: VPLNODOILGBDRV-UHFFFAOYSA-N
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Description

Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitro group on the indole ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Ammonia, amines, and alcohols.

    Hydrolysis Conditions: Aqueous acid or base solutions.

Major Products

Scientific Research Applications

Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties due to the presence of the nitro-indole moiety.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate is unique due to its combination of the nitro-indole core with the formamido and malonate groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

40498-21-3

Molecular Formula

C17H19N3O7

Molecular Weight

377.3 g/mol

IUPAC Name

diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C17H19N3O7/c1-3-26-15(22)17(19-10-21,16(23)27-4-2)8-11-9-18-14-6-5-12(20(24)25)7-13(11)14/h5-7,9-10,18H,3-4,8H2,1-2H3,(H,19,21)

InChI Key

VPLNODOILGBDRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])(C(=O)OCC)NC=O

Origin of Product

United States

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